Benzaldehyde, 4-(dimethylamino)-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone
Description
Benzaldehyde, 4-(dimethylamino)-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone (hereafter referred to as Compound A) is a hydrazone derivative featuring a thiazolidinone core. Its structure includes:
- A 4-(dimethylamino)benzaldehyde moiety linked via a hydrazone bond.
- A 3-(2-(3,4-dimethoxyphenyl)ethyl) substituent on the 2-thiazolidinylidene ring.
- A 4-oxo group on the thiazolidinone ring.
This compound is synthesized through condensation reactions involving thiosemicarbazides and carbonyl compounds, as exemplified in and for analogous thiazolidinones .
Properties
CAS No. |
53068-43-2 |
|---|---|
Molecular Formula |
C22H26N4O3S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O3S/c1-25(2)18-8-5-17(6-9-18)14-23-24-22-26(21(27)15-30-22)12-11-16-7-10-19(28-3)20(13-16)29-4/h5-10,13-14H,11-12,15H2,1-4H3/b23-14-,24-22+ |
InChI Key |
RWGPOLWAIOTBEA-VPMZCMPRSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\N=C\2/N(C(=O)CS2)CCC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2N(C(=O)CS2)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidinone Core
The thiazolidinone ring is commonly synthesized by cyclization reactions involving α-amino acids or esters with carbonylating agents. One approach involves:
- Reacting optically pure α-amino amides with triphosgene to induce cyclization forming the hydantoin or thiazolidinone ring.
- Alternatively, sodium hydride-mediated cyclization of corresponding ureas can yield enantiomerically pure 3,5-disubstituted hydantoins, which are structurally related to thiazolidinones.
These methods yield the core heterocyclic ring with high stereoselectivity and yield, suitable for further functionalization.
Formation of Hydrazone Linkage
The hydrazone functionality is introduced by condensation of the thiazolidinone intermediate with 4-(dimethylamino)benzaldehyde or its derivatives. This step involves:
- Mixing the thiazolidinone compound containing a hydrazine or hydrazide group with 4-(dimethylamino)benzaldehyde in solvents such as ethanol or methanol.
- The reaction proceeds at room temperature or slightly elevated temperatures (20–65 °C) over several hours (typically 1–20 h).
- The condensation forms the hydrazone bond (-C=N-NH-) linking the benzaldehyde moiety to the thiazolidinone ring.
This reaction is often monitored by spectroscopic methods such as ^1H NMR, where characteristic signals of the hydrazone proton appear around δ 8–9 ppm, confirming successful condensation.
Functionalization with 3,4-Dimethoxyphenyl Ethyl Substituents
The 3,4-dimethoxyphenyl ethyl group is introduced via alkylation or substitution reactions on the thiazolidinone ring or the hydrazone intermediate:
- The 3,4-dimethoxyphenyl ethyl moiety can be attached by nucleophilic substitution or through amide bond formation using appropriate precursors.
- The reaction conditions include use of dry acetonitrile or dichloromethane as solvents, with bases such as triethylamine to facilitate the coupling.
- The final compound is purified by recrystallization or chromatographic techniques.
Representative Reaction Scheme and Conditions
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Cyclization to thiazolidinone | α-Amino amide + triphosgene | CH2Cl2, RT, 20 h | 65–85% | Enantiomerically pure hydantoins obtained |
| 2. Hydrazone formation | Thiazolidinone hydrazine + 4-(dimethylamino)benzaldehyde | EtOH, 65 °C, 1–4 h | 70–90% | Monitored by ^1H NMR and IR |
| 3. Substitution with 3,4-dimethoxyphenyl ethyl | Intermediate + 3,4-dimethoxyphenyl ethyl bromide | MeCN, RT, 18 h | 75–95% | Purified by column chromatography |
Analytical Characterization and Research Outcomes
- NMR Spectroscopy: ^1H NMR signals confirm hydrazone formation with doublets at δ ~4.4–5.0 ppm corresponding to β-lactam ring protons; hydrazone NH protons appear between δ 5.7–6.5 ppm.
- Mass Spectrometry (HRMS): Confirms molecular weight consistent with the expected structure (~383.5 g/mol).
- Infrared Spectroscopy (FTIR): Shows characteristic C=O stretching at ~1700 cm^-1 and N–N stretching indicative of hydrazone bonds.
- Chromatographic Purity: High-performance liquid chromatography (HPLC) confirms purity >95% with distinct retention times for cis/trans isomers.
Mechanochemical and microwave-assisted methods have been explored to improve yields and reduce environmental impact, showing promising results for hydantoin and related heterocyclic syntheses, which can be adapted for this compound class.
Summary and Expert Insights
The preparation of Benzaldehyde, 4-(dimethylamino)-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone involves a multi-step synthetic route combining cyclization, hydrazone formation, and aromatic substitution. The methodologies leverage classical organic synthesis techniques enhanced by modern approaches such as mechanochemistry and continuous flow chemistry to optimize yields and stereoselectivity. Analytical data consistently support the structural integrity and purity of the final compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding aldehydes or carboxylic acids, while reduction reactions could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of benzaldehyde compounds exhibit significant anticancer properties. The thiazolidine ring in the structure of this compound is particularly relevant as it is known to enhance the cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Similar benzaldehyde derivatives have demonstrated effectiveness against a range of bacterial strains. The dimethylamino group is believed to enhance the lipophilicity of the molecule, allowing better penetration into microbial membranes .
Anti-inflammatory Effects
There is evidence suggesting that benzaldehyde derivatives can modulate inflammatory responses. The presence of the thiazolidine moiety may contribute to the inhibition of pro-inflammatory cytokines, which is beneficial in conditions like arthritis and other inflammatory diseases .
Organic Synthesis Applications
Building Block for Complex Molecules
Benzaldehyde derivatives serve as essential intermediates in organic synthesis. The compound can be utilized in the synthesis of more complex molecules through reactions such as condensation and cyclization. Its unique functional groups allow for various modifications, making it a versatile building block in pharmaceutical chemistry .
Synthesis of Hydrazones
The hydrazone functional group present in this compound allows for further chemical transformations. Hydrazones are often used in the synthesis of azo compounds and can act as ligands in coordination chemistry, providing pathways to develop new materials with specific properties .
Biological Probes and Research Applications
Fluorescent Probes
The structural features of benzaldehyde derivatives make them suitable candidates for developing fluorescent probes. These probes can be used to study biological processes in live cells due to their ability to fluoresce under specific conditions. This application is particularly valuable in cellular imaging and tracking molecular interactions within biological systems .
Enzyme Inhibition Studies
The compound has potential applications in enzyme inhibition studies. Its ability to interact with specific enzymes could lead to insights into metabolic pathways and the development of enzyme inhibitors for therapeutic purposes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of BENZALDEHYDE,4-(DIMETHYLAMINO)-,2-[3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIAZOLIDINYLIDENE]HYDRAZONE involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinctions from Compound A :
Physicochemical Properties
- Solubility : The 3,4-dimethoxyphenyl ethyl group in Compound A increases lipophilicity compared to SS4’s polar benzoic acid substituent. This may reduce aqueous solubility but enhance membrane permeability .
- Molecular Weight : At ~476 g/mol, Compound A is heavier than SS4 (322 g/mol) and simpler oximes (e.g., : 289 g/mol), which may influence bioavailability .
Biological Activity
Benzaldehyde derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Benzaldehyde, 4-(dimethylamino)-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone , is a complex molecule that combines features of both hydrazones and thiazolidinones, which are known for their pharmacological properties. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 415.51 g/mol. The structure includes a thiazolidinone moiety and a dimethoxyphenyl group, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the condensation of 4-(dimethylamino)benzaldehyde with a thiazolidinone derivative. The reaction can be facilitated under acidic conditions, often yielding the product in moderate to good yields.
Biological Activity
The biological activities associated with this compound include:
1. Antioxidant Activity
Research has shown that benzaldehyde derivatives can exhibit significant antioxidant properties. A study involving nickel(II) complexes derived from 4-(dimethylamino)benzaldehyde demonstrated effective free radical scavenging abilities against DPPH radicals, indicating potential for oxidative stress-related diseases .
2. Antimicrobial Properties
Compounds similar to the one have been reported to possess antimicrobial activities against various bacterial and fungal strains. The thiazolidinone structure is often linked to enhanced antibacterial efficacy .
3. Anticancer Activity
The hydrazone derivatives have been investigated for their cytotoxic effects against cancer cell lines. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival .
Research Findings and Case Studies
Several studies have highlighted the biological activities of related compounds:
The proposed mechanisms through which benzaldehyde derivatives exert their biological effects include:
- Free Radical Scavenging: The presence of electron-donating groups enhances the ability to neutralize reactive oxygen species.
- Enzyme Inhibition: Thiazolidinones may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction: Some studies suggest that these compounds can intercalate with DNA, disrupting replication in cancer cells.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via hydrazone formation between substituted benzaldehyde derivatives and thiazolidinone precursors. A general method involves:
- Step 1: Reacting a thiosemicarbazide or hydrazide intermediate (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system under reflux (2–4 hours) .
- Step 2: Condensing the intermediate with 4-(dimethylamino)benzaldehyde in ethanol with glacial acetic acid as a catalyst, followed by reflux (4 hours) and solvent evaporation .
- Purification: Recrystallization from DMF-ethanol or DMF-acetic acid mixtures is critical for isolating high-purity crystals .
Key Variables Affecting Yield:
| Parameter | Example Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent System | Ethanol vs. DMF/Acetic Acid | Polar aprotic solvents (DMF) enhance reactivity but may require longer purification . |
| Reaction Time | 2 vs. 4 hours | Extended reflux improves hydrazone formation but risks decomposition . |
| Catalyst | Glacial acetic acid (5 drops) | Acidic conditions stabilize intermediates and prevent side reactions . |
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂), aromatic protons (δ ~6.5–8.0 ppm), and thiazolidinone carbonyl (δ ~170–175 ppm) .
- NOESY/HSQC: Confirm spatial proximity of the hydrazone moiety to the thiazolidinone ring .
- Infrared (IR) Spectroscopy:
- X-ray Crystallography:
- Resolve hydrogen bonding patterns (e.g., N–H⋯O interactions between hydrazone and carbonyl groups) and lattice energy calculations for stability assessment .
Q. How can recrystallization protocols be optimized for this compound?
- Solvent Selection: Use mixed solvents (e.g., DMF-ethanol) to balance solubility and polarity. For example, reports recrystallization from DMF-acetic acid (1:2 ratio) to yield needle-like crystals .
- Temperature Gradient: Gradual cooling from reflux temperature to 4°C minimizes impurity incorporation.
- Yield vs. Purity Trade-off: Higher purity (>95%) is achievable with multiple recrystallization cycles, though yield may drop by 10–15% .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of hydrazone formation in this compound?
The hydrazone linkage forms via nucleophilic attack of the thiazolidinone-hydrazide nitrogen on the carbonyl carbon of 4-(dimethylamino)benzaldehyde. DFT calculations suggest:
- Electron-donating groups (e.g., dimethylamino) on the benzaldehyde enhance electrophilicity at the carbonyl carbon, favoring hydrazone formation .
- Steric hindrance from the 3,4-dimethoxyphenyl ethyl group directs regioselectivity toward the thiazolidinone’s 2-position .
Experimental Validation:
- Isotopic labeling (¹⁵N/¹³C) of the hydrazide intermediate can track bond formation .
- Kinetic studies under varying pH (4–7) and temperature (60–100°C) reveal activation energy barriers .
Q. How can computational methods (e.g., DFT) predict biological activity or stability?
- Density Functional Theory (DFT):
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzymes or receptors) .
- Simulate hydrogen-bonding interactions with water to assess aqueous stability .
- Molecular Docking:
Q. What strategies resolve contradictions in reported biological activity data for thiazolidinone derivatives?
Q. How can reaction conditions be optimized to scale up synthesis without compromising stereochemical integrity?
- Catalyst Screening: Replace acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate hydrazone formation while maintaining stereoselectivity .
- Flow Chemistry: Continuous flow reactors reduce reaction time (from 4 hours to 30 minutes) and improve yield (85% vs. 60% batch) .
- In-situ Monitoring: Use Raman spectroscopy to track hydrazone conversion in real time .
Q. What are the challenges in correlating spectroscopic data with crystallographic structures for this compound?
- Discrepancies in Tautomerism: Hydrazone-thiazolidinone systems may exhibit keto-enol tautomerism, leading to mismatches between solution (NMR) and solid-state (X-ray) data .
- Mitigation:
- Variable-temperature NMR to detect tautomeric equilibria .
- Compare experimental X-ray bond lengths with DFT-optimized structures .
Q. Table 1: Comparative Synthesis Conditions
| Parameter | ||
|---|---|---|
| Solvent | Ethanol + Acetic Acid | DMF + Acetic Acid |
| Reaction Time | 4 hours | 2 hours |
| Yield | 65–70% | 75–80% |
| Purification | Ethanol recrystallization | DMF-acetic acid recrystallization |
Q. Table 2: Key Spectroscopic Assignments
| Functional Group | NMR Shift (δ, ppm) | IR Wavenumber (cm⁻¹) |
|---|---|---|
| N(CH₃)₂ (dimethylamino) | 2.8–3.2 (¹H) | – |
| Thiazolidinone C=O | 170–175 (¹³C) | 1680–1720 |
| Hydrazone N–H | 9.5–10.0 (¹H) | 3200–3300 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
